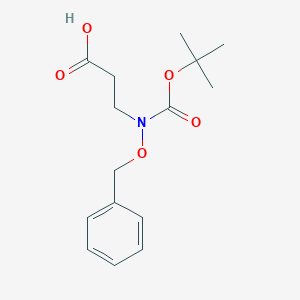
3-(Benzyloxy(tert-butoxycarbonyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy(tert-butoxycarbonyl)amino)propanoic acid, also known as Boc-Ser(Bzl)-OH, is an organic compound with the empirical formula C15H21NO4 . It is a serine derivative and is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular weight of this compound is 279.33 . The SMILES string representation of its structure isCC(C)(C)OC(=O)N(CCC(O)=O)Cc1ccccc1 . This indicates that the compound contains a benzyl group (Cc1ccccc1), a tert-butoxycarbonyl group (CC©©OC(=O)N), and a propanoic acid group (CCC(O)=O). Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 279.33 and its InChI key is BYHPOBHBBHWAIW-UHFFFAOYSA-N .科学的研究の応用
Polymer Synthesis and Material Science
- 3-(Benzyloxy(tert-butoxycarbonyl)amino)propanoic acid and similar compounds can be used in the synthesis of polybenzoxazine, a class of polymers with significant potential in material science. This synthesis involves phenolation of hydroxyl-bearing molecules, where such acids act as renewable building blocks, enhancing reactivity and providing specific properties to the polymers. The process can be solvent-free, contributing to sustainable and environmentally friendly practices in material science (Trejo-Machin et al., 2017).
Chiral Synthesis in Organic Chemistry
- In the field of organic chemistry, derivatives of this compound are used in the synthesis of chiral compounds. These derivatives, particularly those containing bulky alkyl groups, have been employed as ligands in the catalytic enantioselective addition of diethylzinc to aldehydes, achieving high enantioselectivities. This illustrates the compound's utility in developing asymmetric synthesis methods for producing chiral molecules (Jimeno et al., 2003).
Synthesis of Bioactive Compounds
- The compound is also a key intermediate in synthesizing biologically active molecules. For instance, it plays a role in producing 2-thioxo-1,3-thiazan-4-ones, compounds with significant biological activity. This aspect underlines the compound's importance in pharmaceutical chemistry and the development of new drugs (Orlinskii, 1996).
Peptide Synthesis and Modification
- In peptide synthesis, this compound and its analogs are used to introduce tert-butyloxycarbonyl (Boc) protecting groups, which are essential for protecting amines during peptide assembly. These groups can be cleaved under mild acidic conditions, making them highly useful in the synthesis of complex peptides (Heydari et al., 2007).
Metal-Organic Frameworks (MOFs) Development
- It's been shown that tert-butyl-based compounds can be used in the postsynthetic modification of metal-organic frameworks (MOFs). This process allows the introduction of a wide range of functional groups into MOFs, enhancing their chemical complexity and potential applications in various fields (Garibay et al., 2009).
Antimicrobial Research
- Compounds derived from this compound have been explored for their antimicrobial properties. For example, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, synthesized from this compound, have shown significant antimicrobial activity against various pathogens (Mickevičienė et al., 2015).
Safety and Hazards
作用機序
Target of Action
It is a derivative of serine , an amino acid that plays a crucial role in the biosynthesis of proteins, purines, and pyrimidines.
Mode of Action
The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, suggesting that this compound might be involved in such processes .
Biochemical Pathways
Given its structure, it might be involved in peptide synthesis or other processes involving amino acids .
Result of Action
As a serine derivative, it might influence processes that involve serine, such as protein synthesis .
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxyamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-9-13(17)18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAPRTBHKBYHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

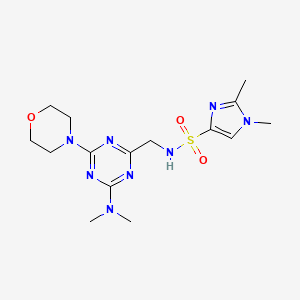
![9-Azabicyclo[3.3.2]decane;hydrochloride](/img/structure/B2860766.png)
![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2860768.png)
![4-(4-Chlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2860769.png)
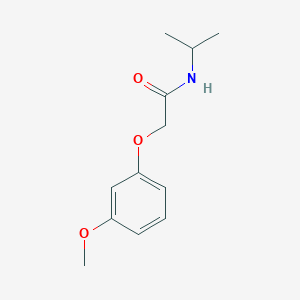
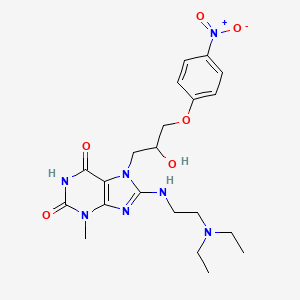
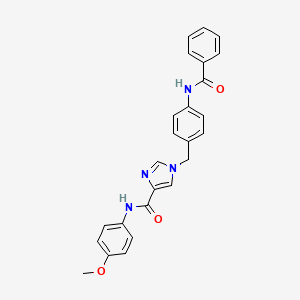
![7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B2860776.png)
![9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid](/img/structure/B2860777.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860778.png)
![2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2860779.png)
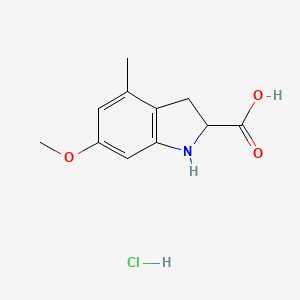
![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2860781.png)
![N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2860782.png)